molecular formula C27H30ClN3O3S B296905 N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(2-methylphenyl)benzenesulfonamide

N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(2-methylphenyl)benzenesulfonamide

Numéro de catalogue B296905
Poids moléculaire: 512.1 g/mol
Clé InChI: DQYOHIGCSHYECB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(2-methylphenyl)benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various cancers and autoimmune diseases.

Mécanisme D'action

TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. By inhibiting BTK, TAK-659 blocks the activation and proliferation of B-cells, leading to the suppression of the immune response. This mechanism of action makes TAK-659 a promising therapeutic target for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects
TAK-659 has been shown to have a potent inhibitory effect on BTK, with an IC50 value of 0.85 nM. It has also been shown to have good selectivity for BTK, with minimal inhibition of other kinases. In preclinical studies, TAK-659 has demonstrated significant anti-tumor activity in B-cell malignancies, as well as potent immunosuppressive activity in autoimmune disease models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of TAK-659 is its high potency and selectivity for BTK, which makes it an attractive therapeutic target for the treatment of B-cell malignancies and autoimmune diseases. However, one limitation of TAK-659 is its poor solubility in water, which can make it difficult to formulate for oral administration. Additionally, TAK-659 has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Orientations Futures

There are several future directions for the development of TAK-659. One potential direction is the optimization of its pharmacokinetic properties, such as improving its solubility and bioavailability. Another direction is the development of combination therapies with other drugs to enhance its anti-tumor activity and reduce the risk of drug resistance. Finally, clinical trials will be needed to determine the safety and efficacy of TAK-659 in humans, which will be an important step in its development as a therapeutic agent.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, starting with the reaction of 2-methylbenzenesulfonamide with 2-bromo-4-chloroacetophenone to obtain N-(2-bromo-4-chlorophenyl)-2-methylbenzenesulfonamide. This intermediate is then reacted with 5-chloro-2-methylphenylpiperazine to obtain N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-methylbenzenesulfonamide. Finally, this compound is reacted with 2-methylbenzenesulfonyl chloride to obtain TAK-659.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential use in the treatment of various cancers and autoimmune diseases. It has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has also shown potential for the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.

Propriétés

Formule moléculaire

C27H30ClN3O3S

Poids moléculaire

512.1 g/mol

Nom IUPAC

N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-(2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C27H30ClN3O3S/c1-20-8-12-24(13-9-20)35(33,34)31(25-7-5-4-6-21(25)2)19-27(32)30-16-14-29(15-17-30)26-18-23(28)11-10-22(26)3/h4-13,18H,14-17,19H2,1-3H3

Clé InChI

DQYOHIGCSHYECB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C)C4=CC=CC=C4C

SMILES canonique

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C)C4=CC=CC=C4C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.